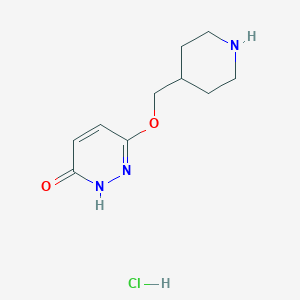![molecular formula C11H16Cl2F3N3 B1473356 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride CAS No. 2098021-49-7](/img/structure/B1473356.png)
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride
Übersicht
Beschreibung
“1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride” is a synthetic compound. It has gained significant attention in recent years due to its potential. The closest related compound found is “1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine” with a CAS Number: 565453-20-5 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular formula of “1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride” is C11H16Cl2F3N3. Its molecular weight is 318.16 g/mol. The SMILES string for a related compound, “4-Amino-2-(trifluoromethyl)pyridine”, is Nc1ccnc(c1)C(F)(F)F .Wissenschaftliche Forschungsanwendungen
Optical and Thermal Properties
- Research on Optical and Thermal Properties : A study examined the thermal, redox, UV–Vis absorption, and emission properties of compounds including derivatives of 2,6-di(pyrazin-2-yl)pyridine with piperidine. These derivatives demonstrated structure-dependent fluorescence in both solution and solid states, with variations in fluorescence quantum yield under different conditions (Palion-Gazda et al., 2019).
Synthesis Techniques
Pathways to Synthesize Piperidinic Derivatives : Another study provided a comprehensive overview of methods to synthesize α-trifluoromethyl monocyclic piperidinic derivatives, which are structurally similar to the compound . These methods include modifications of pyridine or pyridinone derivatives and other approaches (Rioton, Pardo, & Cossy, 2017).
Microwave-Assisted Synthesis with Antibacterial Activity : A study focused on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones. This method showcases the potential antibacterial applications of synthesized compounds, which include piperidine derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).
Chiral Piperidinyl Pyridine Derivatives : Research on the synthesis of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, with potential as stereoselective catalysts, has been conducted. The study involved creating 2-amino-4-piperidinyl pyridine derivatives (Tian et al., 2012).
Chemical Properties and Reactions
Formation of Trifluoromethylated Pyrido Derivatives : An efficient synthesis of trifluoromethylated pyrido[2,3-d]pyrimidine derivatives was achieved, demonstrating the reactivity of similar compounds under specific conditions (Wang et al., 2017).
High-Yielding Syntheses of Lactams : A procedure was reported for the high-yielding syntheses of 1-piperidin-4-yl-substituted butyro- and valerolactams, important pharmaceutical building blocks. This illustrates the pharmaceutical potential of similar piperidine derivatives (Mapes & Mani, 2007).
Synthesis of Functionalized Pyridines : The study explored the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines, indicating the versatility of pyridine derivatives in synthesizing various compounds (Mekheimer, Mohamed, & Sadek, 1997).
Application in Pharmaceutical Research
Pyridine Derivatives as Anticancer Agents : A novel series of pyridine derivatives, including some structurally related to the compound , were synthesized and investigated for their anticancer properties (Hafez & El-Gazzar, 2020).
Synthesis of Deoxycytidine Kinase Inhibitors : Research on the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of deoxycytidine kinase inhibitors, showcases the pharmaceutical relevance of similar compounds (Zhang et al., 2009).
GPR119 Agonists Development : The design and synthesis of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists were reported, highlighting the medicinal chemistry applications of related compounds (Kubo et al., 2021).
Eigenschaften
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)9-2-1-3-10(16-9)17-6-4-8(15)5-7-17;;/h1-3,8H,4-7,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCOLNNXSCHKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC(=N2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine](/img/structure/B1473276.png)


![[1-Methyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]amine](/img/structure/B1473282.png)
![4-[(4-Methoxyphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1473283.png)
![Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1473284.png)



![{[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473291.png)
![3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1473293.png)
![({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473296.png)